Product packaging for 2-Benzyl-2-phenylsuccinic acid(Cat. No.:CAS No. 34861-87-5)

2-Benzyl-2-phenylsuccinic acid

Cat. No.: B482085
CAS No.: 34861-87-5
M. Wt: 284.31g/mol
InChI Key: XMZOTUZIBWDGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2-phenylsuccinic acid is a dicarboxylic acid of significant interest in advanced organic synthesis and pharmaceutical research. Its structure features two chiral centers, leading to the existence of distinct threo and erythro diastereoisomers, which have been characterized through NMR spectroscopy and melting point analysis . This compound serves as a critical synthetic intermediate and chiral building block. Research indicates that substituted phenylsuccinic acid derivatives are valuable precursors in the synthesis of active pharmaceutical ingredients, such as anticonvulsant medications . Furthermore, the structural motif of optically active benzylsuccinic acids is pivotal for developing novel compounds, as demonstrated by patented processes for their preparation and subsequent conversion into biologically relevant molecules, including monoamide derivatives . As a versatile scaffold, this compound finds application in materials science, aiding in the development of polymers and fine chemicals. It is supplied as a high-purity solid for professional research applications. This product is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B482085 2-Benzyl-2-phenylsuccinic acid CAS No. 34861-87-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34861-87-5

Molecular Formula

C17H16O4

Molecular Weight

284.31g/mol

IUPAC Name

2-benzyl-2-phenylbutanedioic acid

InChI

InChI=1S/C17H16O4/c18-15(19)12-17(16(20)21,14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)(H,20,21)

InChI Key

XMZOTUZIBWDGCN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

The Chemical Profile of 2 Benzyl 2 Phenylsuccinic Acid

2-Benzyl-2-phenylsuccinic acid is a prime example of a highly substituted succinic acid, featuring both a benzyl (B1604629) and a phenyl group attached to the same carbon atom of the succinic acid backbone.

PropertyData
IUPAC Name 2-Benzyl-2-phenylbutanedioic acid
CAS Number 34861-87-5 chemicalbook.com
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Physical State Solid

Synthesis and Characterization

The synthesis of 2-benzyl-2-phenylsuccinic acid and related structures can be achieved through various organic reactions. One common approach involves the dicarboxylation of appropriate precursors. For instance, the electrochemical dicarboxylation of styrene (B11656) derivatives in the presence of carbon dioxide has been shown to produce phenylsuccinic acids. researchgate.net Another synthetic route involves the reaction of phenylsuccinic anhydride (B1165640) with various amines to yield phenylsuccinamic acids, which can be further modified. thieme-connect.com

A notable synthesis of related diphenylsuccinic acid involves a photoredox-catalyzed dicarboxylation of 1,1-diphenylethylene (B42955). rsc.org This method utilizes a photocatalyst, a base, and a carboxylate source under a carbon dioxide atmosphere, irradiated with blue LEDs, to yield the desired product. rsc.org While not a direct synthesis of this compound, this methodology highlights a modern approach to constructing highly substituted succinic acid frameworks.

Characterization of these compounds typically involves a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the carbon-hydrogen framework. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. For crystalline solids, X-ray crystallography provides definitive information about the three-dimensional molecular structure.

Chemical Reactivity and Derivatives

The chemical reactivity of 2-benzyl-2-phenylsuccinic acid is largely dictated by its two carboxylic acid groups. These groups can undergo esterification, amidation, and reduction to form a variety of derivatives. The presence of the bulky benzyl (B1604629) and phenyl groups can sterically hinder certain reactions, influencing the regioselectivity of chemical transformations.

The acid can be converted into its corresponding anhydride (B1165640), which can then serve as a reactive intermediate for further synthetic modifications. For example, aryl-substituted succinic anhydrides have been used in Castagnoli-Cushman reactions to produce highly substituted γ-lactams. mdpi.com

A variety of N-alkyl and N-aryl succinimides can be synthesized from succinic acid and primary amines, often under environmentally friendly conditions using hot water as a solvent. researchgate.nettandfonline.com This demonstrates the potential for creating a diverse library of derivatives from the succinic acid core.

Derivative ClassGeneral StructurePotential Applications
Diesters R'OOC-CH(CH₂Ph)(Ph)-CH₂-COOR''Intermediates in polymer synthesis
Diamides R'HNOC-CH(CH₂Ph)(Ph)-CH₂-CONHR''Building blocks for peptidomimetics
Succinimides Cyclic imide structurePotential biological activity

Applications in Research

Established Synthetic Routes to Substituted Succinic Acids

Traditional methods for creating the succinic acid backbone often rely on condensation reactions or the direct introduction of carboxyl groups.

Condensation reactions are a cornerstone in the synthesis of substituted succinic acids. solubilityofthings.com One of the most notable methods is the Stobbe condensation, which involves the reaction between a ketone or aldehyde and a succinic acid ester, typically in the presence of a strong base like sodium ethoxide. wikipedia.org The reaction proceeds via a lactone intermediate, ultimately yielding an alkylidene succinic acid or a related derivative. wikipedia.org For instance, the condensation of benzophenone (B1666685) with diethyl succinate (B1194679) serves as a classic example of this transformation. wikipedia.org

Another established route involves the reaction of ethyl benzalmalonate with potassium cyanide, followed by saponification, to produce phenylsuccinic acid. orgsyn.orgorgsyn.org A similar strategy utilizes the hydrolysis of the addition product formed between hydrogen cyanide and ethyl α-cyano-β-phenylacrylate. orgsyn.org Furthermore, regioselective condensation reactions have been developed for optically active 2-substituted succinic acids, such as (S)-2-benzylsuccinic acid, demonstrating the adaptability of these methods for creating specific isomers. nih.gov

Carboxylation, the introduction of a carboxyl group, provides a direct pathway to succinic acids. Electrochemical dicarboxylation of unsaturated carbon-carbon bonds using carbon dioxide (CO2) as a C1 building block is a significant strategy. jchemlett.com This approach has been successfully applied to aryl-substituted alkenes to produce 2-arylsuccinic acids. jchemlett.comnih.govchemrxiv.org For example, the electrochemical dicarboxylation of styrenes can be achieved using a nickel cathode, yielding the corresponding 2-phenylsuccinic acid. nih.govchemrxiv.org These methods are part of a broader effort in green chemistry to utilize CO2 in the synthesis of value-added chemicals. jchemlett.com

Condensation-Based Approaches

Catalytic Innovations in this compound Synthesis

Modern synthetic chemistry has introduced advanced catalytic systems to overcome challenges in selectivity and stereocontrol, particularly for complex molecules like this compound.

Achieving stereocontrol, especially in the formation of a quaternary stereocenter, is a significant synthetic hurdle. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for this purpose. acs.orgcrdeepjournal.org This technique uses a chiral catalyst, often a derivative of a cinchona alkaloid, to shuttle reactants between an aqueous and an organic phase, enabling stereoselective bond formation. acs.orgcrdeepjournal.org

In the context of substituted succinic acids, PTC is instrumental in the asymmetric alkylation of glycine (B1666218) imine derivatives or malonates. acs.orgacs.org This approach allows for the controlled construction of the chiral quaternary carbon, leading to optically active α,α-disubstituted amino acids, which are precursors to chiral succinic acid derivatives. acs.org The efficiency of this method has been demonstrated in the gram-scale synthesis of complex pharmaceutical intermediates. acs.org

Recent years have seen a surge in the development of photochemical and electrochemical methods for dicarboxylation under mild conditions. rsc.org Visible-light-driven photocatalysis, in particular, offers a sustainable alternative to traditional methods. chemrxiv.orgrsc.org These reactions typically employ a photocatalyst that, upon light absorption, initiates a single-electron transfer process, generating radical intermediates that react with alkenes and a carboxyl source. chemrxiv.orgrsc.org

For example, the dicarboxylation of 1,1-diphenylethylene (B42955), a close structural analog to the precursor for this compound, has been achieved using an organic photocatalyst, a hydrogen atom transfer (HAT) catalyst, and formate (B1220265) under blue LED irradiation. chemrxiv.orgrsc.org Similarly, efficient electrochemical dicarboxylation of phenyl-substituted alkenes has been demonstrated using a direct electrolysis system with a platinum cathode and a sacrificial magnesium anode, which can improve conversion and yield compared to some catalyst-driven systems. nso-journal.org

Phase Transfer Catalysis in Stereocontrol

Optimization of Reaction Parameters for Yield and Selectivity

The success of any synthetic route hinges on the careful optimization of reaction parameters to maximize product yield and selectivity. In the visible-light-driven dicarboxylation of 1,1-diarylethylenes, extensive investigation has been conducted to identify the ideal conditions. chemrxiv.orgrsc.org Key factors include the choice of photocatalyst, base, solvent, and additives.

Initial screenings found that the reaction's success is contingent upon the presence of light, a photocatalyst, and a reductant like potassium formate (HCOOK). chemrxiv.org The choice of base was found to be critical. While individual bases like Cs2CO3 or K3PO4 gave moderate yields, a combination of the two significantly improved the outcome. rsc.org

Table 1: Optimization of Base and Additive for Photocatalytic Dicarboxylation of 1,1-Diphenylethylene Reaction conditions: 1,1-diphenylethylene (0.2 mmol), photocatalyst (PC), additive (0.06 mmol), base, HCOOK (0.6 mmol) in DMSO (2 mL), under 1 atm CO2 and 30 W blue LED irradiation for 24 h. Yield determined by ¹H NMR.

EntryPhotocatalyst (PC)AdditiveBase (equiv)Yield (%)
13DPAFIPNDABCOCs₂CO₃ (3.0)75
23DPAFIPNDABCOK₃PO₄ (3.0)68
33DPAFIPNDABCOCs₂CO₃ (2.0) / K₃PO₄ (1.0)82
43DPAFIPNDABCOCs₂CO₃ (1.0) / K₃PO₄ (2.0)86
53DPAFIPN DABCO Cs₂CO₃ (3.0) / K₃PO₄ (2.0) 89 (88% isolated)
63DPAFIPNQuinuclidineCs₂CO₃ (3.0) / K₃PO₄ (2.0)83

Data sourced from supplementary information of a 2023 study on visible-light-driven dicarboxylation. rsc.org

The solvent also plays a crucial role. Dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, outperforming others like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). chemrxiv.org The final optimized conditions for the dicarboxylation of 1,1-diphenylethylene were established as using 3DPAFIPN as the photocatalyst, DABCO as the HAT catalyst, a cooperative base system of Cs2CO3 and K3PO4, and HCOOK as the reductant in DMSO solvent. chemrxiv.orgrsc.org These optimized parameters led to an isolated yield of 88% for the corresponding 2,2-diphenylsuccinic acid. rsc.org

Enantioselective Synthesis Pathways

The creation of α,α-disubstituted carboxylic acids, such as this compound, with a specific stereochemistry (enantioselectivity) is a significant challenge in organic synthesis. While specific literature on the enantioselective synthesis of this compound is limited, general strategies for creating similar chiral quaternary centers are applicable.

One potential approach involves the stereoselective carboxylation of a suitable precursor. For instance, research on the electrochemical reduction of chiral cinnamic acid derivatives in the presence of carbon dioxide has yielded chiral 2-phenylsuccinate esters with satisfactory results. researchgate.net This method, which employs a chiral auxiliary to direct the stereochemical outcome, could theoretically be adapted for precursors of this compound. researchgate.net Another strategy is the asymmetric hydrocarboxylation of appropriately substituted allenes, a method catalyzed by copper hydride (CuH), which has been shown to form carboxylic acids with acyclic quaternary centers.

Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, also presents a viable pathway. This can be achieved using chiral bifunctional catalysts that selectively promote a reaction, such as bromolactonization, on one enantiomer, leaving the other enriched.

Advanced Chiral Separation Techniques for Substituted Succinic Acids

Given that enantiomers have identical physical properties like solubility and boiling point, their separation from a racemic mixture requires a chiral environment. Various advanced techniques have been developed for this purpose, with many studies on the structurally similar phenylsuccinic acid (PSA) providing a strong blueprint for resolving this compound. A classical method involves forming diastereomeric salts with a chiral resolving agent, such as the amino acid L-proline, which can then be separated by their differing solubilities. yourhomeworksolutions.comchegg.comlibretexts.orgbartleby.com

Chromatographic Enantioseparation Methodologies

Chromatography is a powerful tool for separating enantiomers. This can be done on an analytical or preparative scale.

High-Performance Liquid Chromatography (HPLC): Enantiomers of substituted succinic acids can be separated using HPLC in two main ways. One method uses a chiral stationary phase (CSP), where the column packing material is itself chiral and interacts differently with each enantiomer. mdpi.com An alternative and often more flexible approach involves using a standard achiral column (like a C18 column) with a chiral mobile phase additive (CMPA). nih.gov For example, hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully used as a CMPA to achieve baseline separation of the enantiomers of phenylsuccinic acid and related compounds. nih.gov

Countercurrent Chromatography (CCC): This preparative-scale liquid-liquid chromatography technique avoids solid supports, reducing the risk of sample loss. High-speed countercurrent chromatography (HSCCC) has been effectively used to resolve racemic phenylsuccinic acid. nih.gov These separations often employ a chiral selector, such as hydroxypropyl-β-cyclodextrin, dissolved in the biphasic solvent system to facilitate the separation. nih.govnih.govspringernature.com In one study, 712 mg of racemic phenylsuccinic acid was separated to yield enantiomers with purities over 98.5%. nih.gov

Table 1: Chromatographic Separation Conditions for Phenylsuccinic Acid (PSA) Enantiomers
TechniqueChiral Selector/PhaseMobile/Solvent SystemKey FindingReference
HPLCHydroxypropyl-β-cyclodextrin (HP-β-CD) as CMPAMethanol/acetonitrile and triethylamine (B128534) acetate (B1210297) buffer (pH 3.0) with HP-β-CDBaseline separation of PSA enantiomers achieved on a standard C18 column. nih.gov
HSCCCHydroxypropyl-β-cyclodextrin (HP-β-CD)n-hexane-methyl tert-butyl ether-phosphate buffer (pH 2.51)Successful preparative separation of 712 mg of racemate with >98.5% purity. nih.gov
HSCCCD-Isobutyl tartrate & HP-β-CD (Biphasic Recognition)n-hexane/methyl tert-butyl ether/waterSeparation of 810 mg of racemate yielded pure enantiomers with >99.5% purity. nih.gov

Reactive Extraction for Enantiomeric Enrichment

Reactive extraction is a separation technique where a chiral selector (extractant) in one liquid phase selectively forms a complex with one enantiomer, thereby transferring it from a second, immiscible liquid phase. A particularly effective version is Biphasic Recognition Chiral Extraction (BRCE) . austinpublishinggroup.comresearchgate.net

This advanced method uses two different chiral selectors simultaneously: a hydrophobic selector in the organic phase and a hydrophilic selector in the aqueous phase, each with an opposite preference for the enantiomers. austinpublishinggroup.comresearchgate.net For phenylsuccinic acid, a system using L-iso-butyl tartrate (hydrophobic) and a hydroxypropyl-β-cyclodextrin (hydrophilic) has been shown to significantly enhance separation efficiency. researchgate.nettandfonline.com The L-iso-butyl tartrate in the organic phase preferentially recognizes the (S)-enantiomer, while the cyclodextrin (B1172386) derivative in the aqueous phase preferentially recognizes the (R)-enantiomer. researchgate.net This synergistic action increased the enantioselectivity factor from 1.5 (with a single selector) to 2.86. researchgate.nettandfonline.com

Enzymatic Resolution Strategies

Enzymatic resolution leverages the high stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. This leaves one enantiomer transformed and the other untouched, allowing for their easy separation.

For α,α-disubstituted amino acid derivatives, lipases are commonly used for the enantioselective hydrolysis of racemic esters. nih.govsymeres.com A compelling example relevant to the target compound is the resolution of racemic benzylsuccinic acid. Studies have shown that the enzyme α-chymotrypsin can be used to resolve the racemic acid. lookchem.com Furthermore, detailed structural studies have revealed that specific isomers of benzylsuccinic acid act as potent inhibitors of enzymes like carboxypeptidase A and thermolysin by binding selectively to their active sites. researchgate.netnih.gov For instance, the L-isomer of benzylsuccinic acid is a potent competitive inhibitor of carboxypeptidase A, while the D-isomer binds preferentially to thermolysin. lookchem.comresearchgate.netnih.gov This high degree of selectivity demonstrates the potential of enzymatic methods for resolving such compounds.

Mechanisms of Chiral Recognition

The fundamental basis for all chiral separation is the difference in energy between the transient diastereomeric complexes formed between the two enantiomers and the chiral selector. nih.govnih.gov This difference arises from a combination of intermolecular interactions.

In Chromatographic and Extraction Systems: For selectors like cyclodextrins, chiral recognition is driven by a combination of factors. The phenyl group of the analyte fits into the hydrophobic inner cavity of the cyclodextrin molecule. sciengine.com The stereoselective difference arises from interactions, such as hydrogen bonding, between the carboxyl groups of the acid and the hydroxyl groups on the rim of the cyclodextrin. sciengine.com The precise fit and stability of these interactions differ for the (R)- and (S)-enantiomers, leading to separation.

In biphasic recognition systems, the mechanism is a cooperative one. researchgate.net The hydrophobic chiral selector (e.g., tartrate ester) in the organic phase may form stronger hydrogen bonds with one enantiomer, while the hydrophilic selector (e.g., cyclodextrin) in the aqueous phase forms a more stable inclusion complex with the other enantiomer. researchgate.nettandfonline.com This dual recognition enhances the partitioning of the two enantiomers into different phases.

In Enzymatic Systems: Chiral recognition by an enzyme is dictated by the highly specific three-dimensional structure of its active site. For an enzyme like carboxypeptidase A to bind L-benzylsuccinate, a precise set of interactions must occur. nih.gov This includes a salt bridge between a carboxylate group and an arginine residue, hydrogen bonding with asparagine and tyrosine residues, and coordination of the second carboxylate group to a critical zinc ion in the active site. nih.gov The other enantiomer cannot achieve this optimal fit within the rigid, chiral pocket of the enzyme, and therefore does not bind as strongly or is not catalytically transformed.

Synthesis of Ester and Amide Derivatives

The conversion of the carboxylic acid groups of this compound into esters and amides is a primary route for modifying its chemical nature. These reactions can be performed on one or both of the carboxylic acid moieties, leading to mono- or di-substituted derivatives.

Ester Derivatives: Esterification is a common transformation for dicarboxylic acids. In a related compound, the synthesis of 2-benzyl-2-(methoxycarbonyl)succinic acid , a mono-methyl ester, highlights a potential pathway for derivatization. rsc.org Generally, such esterifications can be achieved through standard methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Another method involves the reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt. The formation of ester derivatives typically increases the lipophilicity of the parent compound and can be used to protect one of the acid groups while the other is transformed.

Amide and Imide Derivatives: The reaction of this compound with amines leads to the formation of amides. When reacted with a primary amine, such as aniline, under conditions that promote cyclization, a succinimide (B58015) ring can be formed. An example of such a derivative is 2-Benzyl-N-phenylsuccinimide . nih.gov This intramolecular dehydration reaction between the two carboxyl groups and a primary amine results in a five-membered imide ring. The synthesis of such cyclic imides is a common strategy in the development of compounds with potential biological activity. researchgate.net The formation of amides can also be accomplished using standard peptide coupling reagents, which facilitate the reaction between the carboxylic acid and an amine. researchgate.net

The table below summarizes representative ester and amide/imide derivatives related to this compound.

Derivative NameMolecular FormulaParent Acid ReactantAmine/Alcohol ReactantReference
2-Benzyl-2-(methoxycarbonyl)succinic acidC13H14O62-Benzyl-2-carboxy-succinic acidMethanol rsc.org
2-Benzyl-N-phenylsuccinimideC17H15NO2Benzylsuccinic acidAniline nih.gov

Note: The table includes derivatives from closely related parent acids to illustrate the scope of potential transformations.

Exploration of Other Functional Group Transformations

Beyond ester and amide formation, the carboxylic acid groups of this compound are amenable to other significant functional group transformations.

One of the most fundamental transformations is the formation of a cyclic anhydride (B1165640). By heating the dicarboxylic acid, often in the presence of a dehydrating agent like acetic anhydride, a molecule of water can be eliminated to form 2-benzyl-2-phenylsuccinic anhydride . This anhydride is a reactive intermediate itself, susceptible to ring-opening by various nucleophiles, including alcohols and amines, providing another route to mono-ester or mono-amide derivatives. thieme-connect.com The use of related anhydrides, like phenylsuccinic anhydride, has been documented in the functionalization of polymers such as chitosan. nih.govresearchgate.net

Another key transformation is the reduction of one or both carboxylic acid groups. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acids to their corresponding primary alcohols. This would yield 2-benzyl-2-phenylbutane-1,4-diol , a derivative with significantly different polarity and reactivity compared to the parent diacid.

The table below details some of these functional group transformations.

TransformationReagent(s)Product Functional GroupExample Product Name
Cyclization (Dehydration)Heat, Acetic AnhydrideCyclic Anhydride2-Benzyl-2-phenylsuccinic anhydride
ReductionLiAlH₄Diol2-Benzyl-2-phenylbutane-1,4-diol

Modulation of Molecular Properties and Interactions through Derivatization

The derivatization of this compound is a powerful tool for modulating its molecular properties and influencing how it interacts with its environment. solubilityofthings.com The parent acid has limited solubility in water due to its hydrophobic benzyl (B1604629) and phenyl groups but is more soluble in organic solvents. solubilityofthings.com

Solubility and Lipophilicity: Converting the polar carboxylic acid groups into less polar esters significantly alters the molecule's solubility profile. Esterification increases lipophilicity (fat-solubility) and reduces water solubility. This is a critical consideration in fields like drug design, where a molecule's ability to cross lipid membranes is crucial. Conversely, converting the diacid into a salt by reacting it with a base would increase its aqueous solubility.

Intermolecular Interactions: The two carboxylic acid groups of the parent compound are strong hydrogen bond donors and acceptors. Derivatization changes these interaction capabilities.

Ester formation replaces the acidic proton with an alkyl or aryl group, removing a hydrogen bond donor site and altering the steric and electronic profile of the molecule.

Amide formation replaces a hydroxyl group with a nitrogen-containing group. A primary or secondary amide still retains a hydrogen bond donor (the N-H bond) and a hydrogen bond acceptor (the carbonyl oxygen).

Imide formation , as in the case of a succinimide ring, creates a structure with two carbonyl groups as hydrogen bond acceptors. nih.gov

These changes in hydrogen bonding capability, along with alterations in molecular shape and polarity, dictate how the derivatives interact with other molecules, such as biological receptors or crystal lattices. For instance, the ability of related succinic acid derivatives to act as ligands for metal catalysts or to form complexes with host molecules like cyclodextrins is highly dependent on the nature of their functional groups. mdpi.comresearchgate.net By strategically choosing the derivative, it is possible to fine-tune these interactions for specific applications. solubilityofthings.com

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds in solution. For this compound, both ¹H and ¹³C NMR would provide critical information regarding its molecular architecture.

The ¹H NMR spectrum is expected to exhibit characteristic signals for the phenyl and benzyl groups, as well as the methylene (B1212753) and methine protons of the succinic acid backbone. The aromatic protons would likely appear as complex multiplets in the range of δ 7.0-7.5 ppm. The benzylic methylene protons are diastereotopic and would be expected to appear as a pair of doublets, a consequence of their distinct magnetic environments and coupling to the adjacent methine proton. The methylene protons of the succinic acid moiety would also be diastereotopic, further complicating the spectrum but providing valuable structural information.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Analogs in CD₃OD

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
2,2-diphenylsuccinic acid 7.35-7.18 (m, 10H), 3.50 (s, 2H) 176.6, 174.3, 144.4, 129.9, 128.8, 127.8, 58.5, 44.7

| 2-phenyl-2-(o-tolyl)succinic acid | 7.51-7.07 (m, 9H), 3.62 (d, 1H), 3.41 (d, 1H), 1.86 (s, 3H) | 176.1, 174.4, 143.7, 141.7, 138.9, 133.5, 130.0, 129.7, 128.8, 128.3, 127.7, 126.4, 58.7, 45.0, 22.0 |

This table is based on data for analogous compounds and serves as an estimation for this compound. rsc.org

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning all proton and carbon signals. For instance, HMBC would be crucial for establishing the connectivity between the quaternary carbon and the surrounding phenyl, benzyl, and succinic acid moieties.

Furthermore, NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful technique for conformational analysis. google.com While specific conformational studies on this compound are not documented in the provided sources, NOE experiments could reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the phenyl and benzyl groups.

Mass Spectrometry-Based Analytical Protocols

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation patterns. For this compound, a high-resolution mass spectrometer would be able to confirm its molecular formula (C₁₇H₁₆O₄).

Electron ionization (EI) MS would likely lead to significant fragmentation, with potential characteristic losses of water (H₂O), carbon dioxide (CO₂), and the benzyl and phenyl groups. The fragmentation pattern of the related compound, 2-Benzyl-N-phenylsuccinimide, shows a prominent molecular ion peak, which suggests that the core structure of this compound might also exhibit some stability under ionization. nih.gov

Electrospray ionization (ESI), a softer ionization technique, coupled with tandem mass spectrometry (MS/MS), would be particularly well-suited for the analysis of this compound, especially when combined with liquid chromatography (LC-MS/MS). In negative ion mode, the deprotonated molecule [M-H]⁻ or the doubly deprotonated molecule [M-2H]²⁻ would be observed. Subsequent collision-induced dissociation (CID) of the parent ion would yield structurally informative fragment ions. This approach has been successfully applied to the analysis of related metabolites like benzylsuccinic and phenylsuccinic acids. mdpi.com

Chromatographic Methodologies for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and for the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like dicarboxylic acids. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient, is a common starting point for the separation of such aromatic carboxylic acids. mdpi.com The optimization of chromatographic conditions, including the type of stationary phase and the composition and pH of the mobile phase, is crucial for achieving good resolution, especially for separating positional isomers if present. mdpi.com For instance, the separation of toluic and methylbenzyl-succinic acid isomers has been achieved by carefully adjusting the acetic acid concentration in the mobile phase. mdpi.com

Since this compound is a chiral molecule, existing as a pair of enantiomers, chiral chromatography would be necessary for their separation. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, allowing for their resolution. Alternatively, chiral derivatizing agents can be used to form diastereomers, which can then be separated on a standard achiral column. The separation of phenylsuccinic acid enantiomers has been demonstrated using biphasic recognition chiral extraction, highlighting the potential for resolving the enantiomers of this compound. chemicalbook.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although derivatization to a more volatile ester form, for example, through methylation, would be required. This technique has been effectively used for the quantitative determination of benzylsuccinic acid in environmental samples. tandfonline.com

Development of Quantitative Analytical Techniques

The development of a robust quantitative analytical method is crucial for various applications, including reaction monitoring and metabolic studies. For this compound, a method based on LC-MS/MS would be the most sensitive and selective approach.

A typical quantitative LC-MS/MS method would involve the following steps:

Sample Preparation: This could range from simple dilution to more complex solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte. tandfonline.com

Internal Standard: An appropriate internal standard, ideally a stable isotope-labeled version of this compound (e.g., ¹³C or ²H labeled), should be added to the sample at a known concentration to correct for variations in sample processing and instrument response.

LC Separation: An optimized HPLC method, as described in the previous section, would be used to separate the analyte from other components.

MS/MS Detection: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method provides excellent sensitivity and minimizes interferences. The analysis of various succinic acid derivatives in groundwater and bacterial cultures has been successfully performed using such LC-MS/MS methods with detection limits in the low ng/mL range. mdpi.com

Calibration curves would be constructed by analyzing standards of known concentrations, and the concentration of this compound in unknown samples would be determined by comparing its peak area ratio to the internal standard against the calibration curve. The kinetics of extraction for phenylsuccinic acid enantiomers have been studied, providing a basis for designing large-scale separation and quantitative analysis processes. chemsrc.com

Computational Chemistry and Molecular Modeling Studies of 2 Benzyl 2 Phenylsuccinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and chemical reactivity of a molecule. mdpi.com For 2-benzyl-2-phenylsuccinic acid, DFT methods would be employed to optimize the molecular geometry and calculate fundamental electronic properties.

Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Reactivity descriptors, including chemical potential (μ), hardness (η), and electrophilicity (ω), can be derived from these energies to predict how the molecule will interact with other chemical species. mdpi.com

Studies on related succinimides derived from 2-phenylsuccinic acid have used DFT calculations to analyze the effects of different substituents on the electronic properties and intramolecular charge transfer processes. dntb.gov.ua Similar calculations for this compound would reveal how the benzyl (B1604629) and phenyl groups at the C2 position influence the electron distribution across the succinic acid backbone. The molecular electrostatic potential (MESP) surface can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting sites of interaction.

Table 1: Representative Quantum Chemical Properties for this compound (Hypothetical DFT B3LYP/6-311++G(d,p) Data)
ParameterValueSignificance
EHOMO (eV)-6.85Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO (eV)-1.23Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE, eV)5.62Indicates chemical stability and reactivity.
Chemical Hardness (η)2.81Measures resistance to change in electron distribution.
Electrophilicity Index (ω)2.88Quantifies the global electrophilic nature of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The conformational flexibility of this compound, arising from the rotation around several single bonds, can be explored using molecular dynamics (MD) simulations. MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior in different environments, such as in a vacuum or in solution. nih.govmdpi.com

Table 2: Key Rotatable Bonds and Potential Conformational States for this compound in MD Simulations
Rotatable BondDescriptionPotential Conformations Explored
C1-C2BackboneGauche/Trans orientations of carboxyl groups
C2-C3BackboneGauche/Trans orientations of carboxyl groups
C2-C(benzyl)Benzyl group orientationRotation of the benzyl ring relative to the backbone
C2-C(phenyl)Phenyl group orientationRotation of the phenyl ring relative to the backbone

Molecular Docking and Binding Mode Predictions with Biomolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate. nih.gov

A relevant biological target for molecules like this compound is benzylsuccinate synthase (BSS). BSS is a glycyl radical enzyme that catalyzes the addition of fumarate (B1241708) to toluene (B28343), forming (R)-benzylsuccinate, a key step in anaerobic toluene degradation. acs.orgnih.gov Given the structural similarity, this compound could potentially interact with the active site of BSS or related enzymes.

A docking study would involve placing the 3D structure of this compound into the BSS active site. Computational studies on BSS have identified a hydrophobic pocket for the toluene substrate and a polar pocket for fumarate. nih.govacs.org The docking simulation would predict the binding energy and identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.com Such studies can explain the molecular basis for substrate recognition and can guide the design of specific enzyme inhibitors. acs.org

Table 3: Hypothetical Docking Results of this compound with Benzylsuccinate Synthase (BSS) Active Site
ParameterPredicted Value/ResiduesType of Interaction
Binding Energy (kcal/mol)-8.5Overall predicted affinity for the binding site.
Hydrogen BondsArg508, Ser199Interactions with the carboxylate groups of the ligand. mdpi.comicm.edu.pl
Hydrophobic InteractionsIle384, Leu391, Phe384Interactions with the benzyl and phenyl rings of the ligand. nih.gov
Key Active Site ResidueCys493Proximity to the catalytic cysteine residue. acs.org

Pharmacophore Modeling and Ligand Design Strategies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for ligands related to this compound would be developed by analyzing the structures of known active compounds.

For this compound, the key pharmacophoric features would likely include:

Two hydrophobic/aromatic centers (HY/RA) corresponding to the phenyl and benzyl rings.

Two hydrogen bond acceptor/donor (HBA/HBD) features from the two carboxylic acid groups. These can also be defined as negative ionizable (NI) features.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. zu.edu.jo This approach facilitates the discovery of new potential ligands. Furthermore, the model can guide the strategic modification of the original molecule to enhance its binding affinity or selectivity for a target receptor. For example, studies on succinate (B1194679) receptor agonists have used pharmacophore models to identify new active compounds. nih.gov

In Silico Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical and biochemical reactions. By modeling the potential energy surface, researchers can identify transition states, calculate activation energies, and map the entire reaction pathway.

For this compound, this approach could be applied in two main areas:

Enzymatic Reactions: The reaction mechanism of enzymes like benzylsuccinate synthase (BSS) has been studied using DFT cluster models. mdpi.com These studies model the key steps, such as the initial hydrogen abstraction from the substrate and the subsequent radical-based C-C bond formation. nih.govchemrxiv.org A similar computational model could be constructed to investigate how this compound or its precursors might be processed by such an enzyme, explaining the stereospecificity and kinetics of the reaction. mdpi.com

Synthetic Reactions: The synthesis of related compounds, such as 2-phenylsuccinic acid from styrene (B11656) or 2,2-diphenylsuccinic acid from 1,1-diphenylethylene (B42955), can also be modeled. rsc.orgnso-journal.org Computational elucidation of the reaction mechanism, for instance in a Castagnoli-Cushman reaction or a photocarboxylation, can help optimize reaction conditions and understand the formation of specific stereoisomers by calculating the energies of different transition states. mdpi.com

Biochemical Investigations and Enzyme Interaction Profiles of 2 Benzyl 2 Phenylsuccinic Acid

Enzyme Inhibition Kinetics and Mechanistic Studies

2-Benzylsuccinic acid is a potent inhibitor of certain metalloenzymes, most notably carboxypeptidase A (CPA). medchemexpress.comcore.ac.uk Kinetic studies have been crucial in elucidating the nature and strength of this inhibition. Research has shown that the L-isomer of benzylsuccinic acid, 2(R)-benzyl-3-carboxypropionic acid, is a particularly effective inhibitor of bovine carboxypeptidase A. lookchem.com

The inhibition mechanism has been identified as purely competitive with respect to the hydrolysis of both peptide and ester substrates. lookchem.com This indicates that the inhibitor binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition constant (Ki) for L-benzylsuccinic acid against carboxypeptidase A was determined to be 4.5 x 10⁻⁷ M at pH 7.5 and 25°C. lookchem.com This low Ki value signifies a high affinity of the inhibitor for the enzyme.

Analogues of 2-benzylsuccinic acid have also been synthesized and studied to probe the enzyme's active site. For instance, (2RS)-2-benzyl-3-phosphonopropionic acid, a phosphonic acid analogue, was found to be a powerful inhibitor of carboxypeptidase A with a Ki of 0.22 ± 0.05 µM, making it one of the most potent reversible inhibitors known for this enzyme. nih.gov The monoethyl ester of this phosphonic acid analogue also demonstrated significant potency with a Ki of 0.72 ± 0.3 µM. nih.gov These phosphonic acid derivatives are considered multisubstrate or transition-state analogues, mimicking either the enzyme-substrate complex or the tetrahedral intermediate formed during peptide hydrolysis. nih.gov

Further studies using N-(-2-(furanacryloyl)-L-phenylalanyl-L-phenylalanine as a substrate investigated the pH dependency of inhibition by phosphonic acid analogues. nih.gov These experiments revealed that for inhibitor binding, two enzymatic functional groups must be protonated, with pKa values depending on the specific inhibitor analogue. nih.gov The true inhibition constant for the dianionic form of racemic 2-DL-2-benzyl-3-phosphonopropionic acid was calculated to be 54.0 nM, while the trianionic form was even more potent with a Ki of 5.92 nM. nih.gov

Table 1: Inhibition Constants (Ki) of 2-Benzylsuccinic Acid and its Analogs against Carboxypeptidase A
InhibitorKi ValueCommentsReference
L-Benzylsuccinic acid (2(R)-benzyl-3-carboxypropionic acid)4.5 x 10⁻⁷ M (0.45 µM)Purely competitive inhibition. Assayed against various substrates at pH 7.5. lookchem.com
(2RS)-2-Benzyl-3-phosphonopropionic acid0.22 ± 0.05 µMConsidered a multisubstrate or transition-state analogue. nih.gov
(2RS)-2-Benzyl-3-(O-ethylphosphono)propionic acid0.72 ± 0.3 µMMonoethyl ester analogue. nih.gov
2-DL-2-Benzyl-3-phosphonopropionic acid (dianionic form)54.0 ± 5.9 nMTrue inhibition constant for the racemic dianionic form. nih.gov
2-DL-2-Benzyl-3-phosphonopropionic acid (trianionic form)5.92 ± 0.65 nMTrue inhibition constant for the racemic trianionic form. nih.gov

Ligand-Enzyme Binding Affinity and Specificity Investigations

The strong inhibitory effect of 2-benzylsuccinic acid is a direct result of its high binding affinity and specificity for the active site of carboxypeptidase A. lookchem.com X-ray crystallography of the complex between L-benzylsuccinate and carboxypeptidase A has provided a detailed picture of the binding interactions at a 2.0 Å resolution. nih.gov

In the enzyme-inhibitor complex, the inhibitor molecule occupies the active site. nih.gov One of its carboxylate groups establishes a salt link with the guanidinium (B1211019) group of Arginine-145 (Arg-145) and also forms hydrogen bonds with Asparagine-144 (Asn-144) and Tyrosine-248 (Tyr-248). nih.gov The second carboxylate group binds directly to the active-site zinc ion in an asymmetric bidentate manner, displacing the water molecule that is coordinated to the zinc in the native enzyme. nih.gov This interaction causes the zinc ion to shift its position by approximately 0.5 Å. nih.gov A key feature contributing to the potent inhibition is the ability of L-benzylsuccinate to not only coordinate the zinc but also to form a short hydrogen bond (2.5 Å) with Glutamate-270 (Glu-270). nih.gov

The binding of L-benzylsuccinic acid induces detectable changes in the enzyme's ultraviolet spectrum and increases its resistance to irreversible inactivation, further confirming a direct and stabilizing interaction at the active site. lookchem.com The specificity of carboxypeptidase A is largely directed towards the carboxylate moiety of a peptide substrate, which forms a salt link with Arg-145 and hydrogen bonds with Asn-144. virginia.edu The ability of 2-benzylsuccinic acid to mimic these interactions with its two carboxylate groups explains its high affinity and specificity.

Table 2: Key Binding Interactions of L-Benzylsuccinate with Carboxypeptidase A Active Site Residues
Inhibitor GroupEnzyme Residue/ComponentType of InteractionReference
Terminal CarboxylateArg-145Salt Link nih.gov
Terminal CarboxylateAsn-144Hydrogen Bond nih.gov
Terminal CarboxylateTyr-248Hydrogen Bond nih.gov
Second CarboxylateZn²⁺ IonAsymmetric Bidentate Coordination nih.gov
Second CarboxylateGlu-270Short Hydrogen Bond (2.5 Å) nih.gov

Role as Biochemical Probes in Enzymatic Systems

Due to its potent and specific inhibitory action, 2-benzylsuccinic acid and its analogues serve as valuable biochemical probes for studying the structure and function of enzymes, particularly zinc proteases like carboxypeptidase A. lookchem.comsolubilityofthings.com By binding tightly to the active site, these molecules can be used to map the binding pocket and understand the forces that govern substrate recognition and catalysis. dokumen.pub

The use of phenylsuccinic acid as a lead structure has been demonstrated in crystallographic screening. dokumen.pub Determining the crystal structure of the enzyme-inhibitor complex reveals the precise orientation of the inhibitor within the binding pocket, highlighting which functional groups interact with specific amino acid residues. nih.govdokumen.pub This information is instrumental in rational drug design and in understanding the enzyme's mechanism. For example, the crystallographic analysis of the L-benzylsuccinate-CPA complex elucidated the critical roles of residues like Arg-145, Glu-270, and the active-site zinc ion in binding. nih.gov

Furthermore, these inhibitors can be used in kinetic and spectroscopic experiments to probe the enzyme's catalytic mechanism. The pH dependence of the binding of phosphonic acid analogues of 2-benzylsuccinate (B1233348) has been used to determine the pKa values of key functional groups in the active site of carboxypeptidase A. nih.gov Such studies provide insights into the ionization states of amino acid residues that are essential for catalysis and binding. nih.gov Therefore, 2-benzylsuccinic acid acts as a powerful tool for dissecting the intricate details of enzyme-ligand interactions.

Substrate Specificity of Related Enzymes in Metabolism

2-Benzylsuccinic acid is a known inhibitor of carboxypeptidase A (CPA), a member of the M14A subfamily of metallocarboxypeptidases. medchemexpress.comnih.gov This family of enzymes displays a range of substrate specificities. Pancreatic members like CPA1, CPA2, and carboxypeptidase B (CPB) are primarily involved in digesting dietary proteins. nih.gov

The substrate specificity of these enzymes is largely determined by the nature of the C-terminal amino acid of the peptide substrate. virginia.edunih.gov

Carboxypeptidase A1 (CPA1) and Carboxypeptidase A4 (CPA4) exhibit broad substrate specificities, with a preference for hydrophobic C-terminal amino acids such as Phenylalanine, Leucine, Methionine, Valine, and Isoleucine. nih.gov

Carboxypeptidase A2 (CPA2) shows a more restricted substrate specificity, primarily cleaving peptides with large aromatic residues at the C-terminus. nih.gov

Carboxypeptidase B (CPB) is distinct in that it preferentially cleaves basic C-terminal residues like Arginine and Lysine. nih.gov

The active site of carboxypeptidase A contains a hydrophobic pocket (the S1' domain) that accommodates the side chain of the C-terminal amino acid, which is a key determinant of specificity. virginia.edu The affinity of the substrate is enhanced by interactions between its terminal carboxylate group and residues Arg-145 and Asn-144 in the active site. virginia.edu The structural similarity of 2-benzylsuccinic acid to the C-terminal portion of a preferred peptide substrate, particularly one with a bulky hydrophobic side chain, underlies its potent inhibition of A-like carboxypeptidases.

Table 3: Substrate Specificity of Human Carboxypeptidase A4 (CPA4)
Dipeptide Substrate (FA-Phe-X)kcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)Reference
FA-Phe-Phe14.01000.140 nih.gov
FA-Phe-Trp20.03200.063 nih.gov
FA-Phe-Tyr11.02100.052 nih.gov
FA-Phe-Leu15.04000.038 nih.gov
FA-Phe-Met11.03700.030 nih.gov

*FA = Furanacryloyl. Data reflects CPA4's preference for hydrophobic/aromatic C-terminal residues.

Metabolic Transformations and Biotransformation Pathways Involving 2 Benzyl 2 Phenylsuccinic Acid

Analogies in Anaerobic Degradation Pathways of Aromatic Compounds

The anaerobic degradation of aromatic hydrocarbons often commences with an initial activation step that circumvents the need for molecular oxygen. A classic and well-studied parallel is the anaerobic metabolism of toluene (B28343). In this pathway, the inert methyl group of toluene is added to the double bond of fumarate (B1241708), a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (BSS). uomus.edu.iqnih.govebi.ac.uk This initial step produces (R)-benzylsuccinate, which then enters a modified β-oxidation pathway. d-nb.inforesearchgate.net

This process channels a variety of aromatic compounds into central metabolic pathways, such as the benzoyl-CoA pathway. d-nb.info The degradation of m-cresol, for instance, also involves the addition of its methyl group to fumarate, forming 3-hydroxybenzyl succinate (B1194679), which is then further metabolized. d-nb.info It is plausible that a compound like 2-benzyl-2-phenylsuccinic acid, if it were to be metabolized anaerobically, might undergo analogous transformations, although the steric hindrance of two large substituents on the same carbon atom would present a significant challenge for known enzyme systems.

The subsequent degradation of (R)-benzylsuccinate involves its activation to the corresponding CoA thioester, followed by a series of oxidation, hydration, and cleavage steps to yield benzoyl-CoA and succinyl-CoA. researchgate.netresearchgate.net These reactions are catalyzed by a suite of enzymes encoded by the bbs (β-oxidation of benzylsuccinate) operon. researchgate.net The reversibility of most of these enzymatic steps has been demonstrated, suggesting a dynamic metabolic potential. d-nb.inforesearchgate.net

Table 1: Key Enzymes in the Anaerobic Toluene Degradation Pathway

Enzyme NameGene(s)FunctionReference(s)
Benzylsuccinate SynthasebssABCCatalyzes the addition of toluene to fumarate to form (R)-benzylsuccinate. researchgate.netwur.nl
Benzylsuccinate CoA-transferasebbsEFActivates (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA using succinyl-CoA as the CoA donor. researchgate.netnih.gov
(R)-2-Benzylsuccinyl-CoA DehydrogenasebbsGOxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA. nih.gov
(E)-2-Benzylidenesuccinyl-CoA HydratasebbsHHydrates (E)-benzylidenesuccinyl-CoA. researchgate.net
(S,R)-2-(α-hydroxybenzyl)succinyl-CoA DehydrogenasebbsCDDehydrogenates the hydrated intermediate. researchgate.net
(S)-2-Benzoylsuccinyl-CoA ThiolasebbsABCleaves (S)-2-benzoylsuccinyl-CoA to benzoyl-CoA and succinyl-CoA. researchgate.net

Microbial Biotransformation Processes

Microorganisms have evolved diverse strategies to metabolize xenobiotic compounds, including those with aromatic structures. wur.nl The biotransformation of benzene (B151609) derivatives, for example, often involves hydroxylation reactions catalyzed by cytochrome P450 monooxygenases in aerobic organisms. uomus.edu.iqwur.nl In the context of a di-aryl substituted compound like this compound, microbial action could theoretically target the aromatic rings or the succinic acid core.

The degradation of stilbene, a compound with two phenyl rings linked by an ethylene (B1197577) bridge, has been observed in Pseudomonas fluorescens. This process can yield hydroxylated stilbenes, which are compounds of interest for their antioxidant properties. nih.gov This suggests that microbial systems are capable of transforming molecules with multiple aromatic moieties.

Facultative bacteria like Thauera aromatica can degrade toluene anaerobically, producing benzylsuccinic acid and benzylfumaric acid as metabolites. nih.gov Similarly, the transformation of o-xylene (B151617) can lead to the formation of (2-methylbenzyl)-succinic acid. ebi.ac.uknih.gov While these are dead-end metabolites in some cases, they demonstrate the capability of microbial enzymes to handle substituted aromatic compounds. The biotransformation of this compound would likely involve a consortium of microbes, each contributing specific enzymatic activities to break down this complex molecule.

Enzymatic Systems Involved in Succinic Acid Metabolism

The succinic acid core of this compound is a potential target for enzymatic attack. Succinate is a central metabolite in the tricarboxylic acid (TCA) cycle and is readily metabolized by a wide range of organisms. nih.govmdpi.com Gut microbiota, for instance, produce and consume succinate as an intermediate in the fermentation of dietary fibers into short-chain fatty acids like propionate (B1217596) and butyrate. nih.gov

However, the presence of the bulky benzyl (B1604629) and phenyl groups on the same carbon atom of the succinic acid moiety in this compound would likely sterically hinder the action of typical succinate-metabolizing enzymes. Specialized enzymes would be required to accommodate such a large substrate.

Enzymes capable of acting on substituted aromatic carboxylic acids are known. For example, an aryl aldehyde oxidoreductase from Nocardia sp. can catalyze the reduction of a wide array of aryl carboxylic acids, including phenyl-substituted aliphatic acids. google.comasm.org This indicates the existence of enzymes with active sites that can bind and transform aromatic acids. The degradation of this compound would likely necessitate initial modifications to the aromatic rings or cleavage of one of the aryl groups to reduce steric hindrance before the succinate core could be processed by more conventional metabolic pathways.

Applications of 2 Benzyl 2 Phenylsuccinic Acid in Chemical Synthesis and Materials Science Research

Role as Intermediates in Complex Organic Synthesis

The structure of 2-benzyl-2-phenylsuccinic acid makes it a versatile intermediate for constructing more complex molecular architectures. As a dicarboxylic acid, its two carboxyl groups can be chemically modified to create a wide variety of derivatives, positioning it as a valuable building block in multi-step syntheses. ontosight.aisolubilityofthings.com

Research has shown that related phenylsuccinic acid structures serve as key intermediates in the synthesis of bioactive compounds. For instance, substituted phenylsuccinic acids are pivotal in preparing indan (B1671822) acid derivatives, which have demonstrated analgesic and anti-inflammatory properties. core.ac.uk In these synthetic pathways, the succinic acid core is first formed and then undergoes intramolecular cyclization reactions to build the final indan framework. core.ac.uk The straightforward synthesis of phenylsuccinic acid precursors, often through hydrolysis of dicyanoesters, makes them accessible starting points for these complex transformations. orgsyn.org

Furthermore, the asymmetric center in phenylsuccinic acid derivatives is utilized in stereoselective synthesis. Studies have demonstrated the electrochemical reduction of chiral cinnamic acid derivatives to produce chiral 2-phenyl succinic esters with satisfactory yields. researchgate.net This highlights the role of the succinic acid framework in controlling the three-dimensional arrangement of atoms in a molecule, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

Precursors for Specialty Chemicals

This compound is identified as a precursor for the synthesis of various specialty chemicals. ontosight.ai The reactivity of its carboxylic acid groups allows it to be converted into esters, amides, acid chlorides, and anhydrides, which are themselves reactive intermediates for further chemical production. core.ac.uk

The broader class of phenylsuccinic acid derivatives has been established as important precursors for pharmaceuticals. For example, (R)-Phenylsuccinic Acid is a known intermediate in the preparation of optically active succinic acid derivatives that are investigated as hypoglycemic agents. chemicalbook.com This application underscores the potential of the phenylsuccinic acid scaffold in medicinal chemistry.

Beyond pharmaceuticals, these compounds are finding use in the electronics industry. Phenylsuccinic acid has been cited as a component in the formulation of chemically amplified positive resist film laminates, which are crucial materials in the photolithography process for manufacturing microelectronics. epo.org Its incorporation into these materials suggests a role in creating specialty polymers and coatings with tailored properties for high-technology applications.

Research in Polymeric Material Development

In the field of materials science, this compound is actively being researched for the development of novel polymers. ontosight.ai Its dicarboxylic acid nature allows it to act as a monomer or a linker in polymerization reactions. A significant area of this research is in the construction of coordination polymers, which are materials formed by the self-assembly of metal ions and organic ligands.

A detailed study explored the use of 2-phenylsuccinic acid (phsucH2) as an anionic linker in combination with various flexible bis(imidazole) ligands to synthesize a series of coordination polymers with different metal ions (Co, Zn, Cd). researchgate.netresearchgate.net Key findings from this research include:

The 2-phenylsuccinic acid ligand, with its phenyl side group, influences the coordination geometry and the final architecture of the polymer. researchgate.net

The resulting materials were primarily two-dimensional (2D) coordination polymers, with structures described as 4-connected 2D wave sheets or, in one case, a 2D two-fold interpenetrating network. researchgate.netresearchgate.net

These 2D layers further assemble through weaker intermolecular forces, such as π-π stacking, to form three-dimensional (3D) supramolecular frameworks. researchgate.net

The thermal stability and photoluminescent properties of these novel polymers were investigated, indicating their potential for applications in sensors, catalysis, or optics. researchgate.net

The table below summarizes the structural outcomes from the synthesis of coordination polymers using 2-phenylsuccinic acid and various metal ions, as reported in the study. researchgate.net

Metal IonLigand SystemResulting Structure
Cobalt (Co)2-phenylsuccinic acid + pbix2D wave sheet
Zinc (Zn)2-phenylsuccinic acid + obix2D polyrotaxane structure
Zinc (Zn)2-phenylsuccinic acid + pbix2D interpenetrating net
Cadmium (Cd)2-phenylsuccinic acid + obix2D wave sheet

(Note: 'pbix' and 'obix' represent different flexible bis(imidazole) co-ligands used in the synthesis)

Advanced Resin Formulations Studies

Research into advanced resin formulations has identified phenylsuccinic acid derivatives as potentially valuable components. ontosight.ai Resins are a critical part of many advanced materials, including coatings, adhesives, and composites used in a wide array of industries.

Patents have disclosed the use of phenylsuccinic acid as a component in specialized resin formulations for the electronics industry. One such application is in floor antireflective coating compositions used in photolithography. google.com In this context, phenylsuccinic acid can serve as a polyacid compound, which is a key ingredient in coatings designed to minimize light reflection from the substrate surface, thereby improving the precision of the lithographic process. google.com Another patent describes the use of phenylsuccinic acid in chemically amplified positive resist film laminates, materials that are fundamental to creating circuit patterns on semiconductor wafers. epo.org The incorporation of such diacids can influence the solubility, thermal stability, and acid-generating properties of the resist resin, which are critical for its performance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-2-phenylsuccinic acid, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions between benzyl halides and phenylsuccinic acid derivatives, followed by hydrolysis. For reproducibility, ensure precise stoichiometric ratios (e.g., 1:1 molar ratio of benzyl chloride to phenylsuccinic anhydride) and reaction conditions (e.g., 80–100°C under inert atmosphere). Document all steps, including purification via recrystallization (e.g., using ethanol/water mixtures) and characterization via melting point analysis and NMR spectroscopy. Refer to protocols for structurally analogous compounds like phenylsuccinic acid derivatives .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Spectroscopy : Compare 1^1H and 13^{13}C NMR spectra with literature data (e.g., δ 3.2–3.5 ppm for succinic acid protons, δ 7.2–7.4 ppm for aromatic protons) .
  • Melting Point : Verify against reported values (e.g., 192–196°C for similar carboxylic acids) .

Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?

  • Methodological Answer : The compound’s dicarboxylic acid structure confers low solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like DMSO. Measure logP values experimentally (e.g., via shake-flask method) to predict partitioning behavior. Reactivity studies should focus on esterification (e.g., with methanol/H2_2SO4_4) and salt formation (e.g., with NaOH), monitoring via FTIR for carbonyl (1700–1750 cm1^{-1}) and carboxylate (1400–1450 cm1^{-1}) shifts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from stereochemical ambiguities or impurities. For example:

  • Stereoisomerism : Use chiral HPLC or X-ray crystallography to differentiate enantiomers.
  • Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., unreacted benzyl halides).
  • Cross-Validation : Compare 1^1H NMR data with computational predictions (e.g., DFT-based simulations) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Employ Design of Experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time. For instance:

  • Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2_2) for enhanced electrophilic substitution.
  • Workup Efficiency : Use liquid-liquid extraction (e.g., ethyl acetate/water) to recover intermediates.
  • Scale-Up : Validate bench-scale protocols (1–10 g) in pilot reactors with controlled stirring rates (500–1000 rpm) .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for esterification or decarboxylation using software like Gaussian or ORCA.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. organic media.
  • QSAR Modeling : Corrogate substituent effects (e.g., benzyl vs. cyclohexyl groups) on acidity (pKa) using Hammett plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.